2-benzyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,11,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOBCRQUEAWJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311767 | |
| Record name | 2-(Phenylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-72-8 | |
| Record name | 2-(Phenylmethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyl 1h Indole and Analogues
Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions
Other Metal-Mediated Synthetic Pathways
Beyond direct C-H functionalization, metal catalysis plays a crucial role in constructing the indole (B1671886) core or introducing substituents through cross-coupling and cyclization reactions. Palladium and copper catalysts are particularly instrumental in these transformations. For instance, palladium and copper-catalyzed domino Sonogashira coupling-cyclization reactions of ortho-haloanilines with terminal or internal alkynes, or 1,3-dicarbonyl compounds, provide convenient routes to 2-substituted and 2,3-disubstituted indoles researchgate.net.
A notable example of metal-mediated synthesis for 2-substituted indoles involves the palladium-catalyzed heteroannulation of 2-haloanilines with alkynes. Specifically, the use of Pd(PPh₃)₂Cl₂ as a catalyst, in conjunction with copper iodide and a base like triethylamine, facilitates the formation of 2-phenylindoles from 2-haloanilines and phenylacetylene (B144264) scispace.commdpi.comnih.gov. This one-pot methodology offers good to excellent yields and provides a direct route to the 2-aryl indole framework, which can be adapted for the synthesis of 2-benzyl indoles by employing appropriately substituted alkynes or through post-synthetic modifications. Furthermore, palladium catalysis has been employed in the synthesis of indole-2-carbonitriles via cross-coupling reactions, underscoring the versatility of metal catalysis in functionalizing the C2 position of the indole ring mdpi.com.
Direct C-H Functionalization Strategies for Indole Benzylation
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for selectively modifying indole scaffolds, bypassing the need for pre-functionalized substrates.
The C3 position of indole is highly nucleophilic, making it a primary target for electrophilic substitution and C-H functionalization. Several methods have been developed for the regioselective benzylation at this position:
Palladium-Catalyzed Benzylation: Palladium catalysts, often in combination with specific ligands like DPEphos, can mediate the regioselective C3-benzylation of indoles using benzyl (B1604629) methyl carbonates under mild conditions, affording the desired products in high yields nih.govacs.org.
Iron-Catalyzed Benzylation: Iron, an earth-abundant metal, has been utilized to catalyze the direct C3-benzylation of indoles with benzyl alcohols via a borrowing hydrogen process. This approach is noted for its sustainability, operational simplicity, and high functional group tolerance researchgate.net.
Iodine-Catalyzed Benzylation: Molecular iodine has been employed as a catalyst for the selective C3-benzylation of indoles with benzylic alcohols under metal-free, ligand-free, and base-free conditions. This method is considered environmentally benign, utilizing benzylic alcohols as green alkylating agents nih.gov.
Other Metal Catalysis: Other transition metals and catalytic systems, including palladium(II) in aqueous media, have also been reported for C3-H activation and benzylation of indoles mdpi.com.
Functionalization at the C2 position of the indole ring is generally more challenging due to its lower nucleophilicity compared to C3. However, significant progress has been made in developing selective C2-H activation protocols:
Palladium/Norbornene Cocatalysis: A notable method involves palladium/norbornene cocatalysis for the regioselective C2-alkylation of indoles using primary alkyl halides thieme-connect.com. This protocol, operating under mild conditions, can effectively introduce alkyl groups at the C2 position. By employing benzyl halides as electrophiles, this method offers a direct route to 2-benzyl-1H-indole in good yields thieme-connect.com.
Rhodium Catalysis: Rhodium(III) catalysis has been instrumental in achieving C2-benzylation of indoles through C–H/C–F activation pathways bohrium.com. Additionally, Rh(I) catalysts can facilitate C2-selective C−H decarbonylative alkylation of indoles using carboxylic acids or anhydrides, which could be adapted for benzylation by using phenylacetic acid derivatives researchgate.net. These rhodium-catalyzed methods provide efficient access to 2-benzylated indole structures.
One-Pot and Multicomponent Reaction Approaches for this compound Formation
One-pot and multicomponent reactions (MCRs) are highly valued for their efficiency, reduced waste generation, and operational simplicity. Several strategies have been developed to synthesize indole derivatives, including those with substituents at the C2 position, using these approaches.
The palladium-catalyzed heteroannulation of 2-haloanilines with phenylacetylene, as mentioned earlier scispace.commdpi.comnih.gov, is a prime example of a one-pot synthesis for 2-phenylindoles. This reaction efficiently constructs the indole core and introduces an aryl group at the C2 position in a single operation. Another one-pot approach involves the reaction of 2-aminobenzyl phosphonium (B103445) salts with aldehydes, leading to 2-substituted indoles acs.org. While not directly forming this compound, these methods establish the utility of one-pot strategies for C2-functionalized indoles.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly integrated into synthetic route design for indole derivatives. Several methodologies discussed align with these principles:
Benzylic Alcohols as Reagents: The use of benzylic alcohols as alkylating agents, generating water as the sole byproduct, represents a greener alternative to benzyl halides or carbonates researchgate.netnih.gov.
Catalyst Choice and Conditions: Employing earth-abundant metals such as iron researchgate.net or catalytic amounts of iodine nih.gov offers more sustainable options compared to stoichiometric reagents or precious metal catalysts. Furthermore, reactions conducted under metal-free, ligand-free, or base-free conditions contribute to greener processes nih.gov.
Solvent Selection: The use of environmentally benign solvents like water mdpi.com or solvent-free conditions researchgate.net significantly reduces the environmental impact of the synthesis.
Atom Economy: Direct C-H functionalization strategies inherently possess high atom economy by avoiding protecting groups and pre-functionalization steps thieme-connect.combohrium.com.
Data Table: Representative Synthesis Methods for 2-Substituted Indoles
The following table summarizes key methodologies relevant to the synthesis of this compound or its close analogues, highlighting their catalytic systems, substrates, and general outcomes.
| Method | Catalyst/System | Substrates | Conditions | Yield (for analogous product) | Regioselectivity | References |
| C2-H Alkylation | Pd(OAc)₂ / Norbornene / Ligand | Indole, Primary alkyl halide (e.g., Benzyl bromide) | Mild, e.g., Toluene, 100 °C | Good | C2-selective | thieme-connect.com |
| Rh(III)-catalyzed 2-Benzylation | Rh(III) complex (e.g., [Cp*RhCl₂]₂) | Indole, Benzyl source (via C–H/C–F activation) | Ambient atmosphere, specific solvent | Good | C2-selective | bohrium.com |
| Pd-catalyzed Heteroannulation | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Haloaniline, Phenylacetylene | DMF, Room temperature or reflux | 69–78% (for 2-phenylindole) | C2-substitution | scispace.commdpi.comnih.gov |
| Rh(I)-catalyzed C2-H Decarbonylative Alkylation | Rh(I) complex | Indole, Phenylacetic acid/anhydride (hypothetical) | Chelation-assisted | Good (for other alkyls) | C2-selective | researchgate.net |
| Fe-catalyzed C3-H Benzylation | Iron complex | Indole, Benzyl alcohol | Sustainable, operational simplicity | High | C3-selective | researchgate.net |
| Iodine-catalyzed C3-Benzylation | I₂ | Indole, Benzylic alcohol | Metal-free, ligand-free, base-free | Good | C3-selective | nih.gov |
Compound List
this compound
Indole
2-substituted indoles
3-substituted indoles
2-benzylated indoles
2-alkyl indoles
this compound
Chemical Reactivity and Transformation Pathways of 2 Benzyl 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Core
The indole ring is a π-excessive heteroaromatic system, making it highly reactive towards electrophiles. The pyrrole portion of the molecule is significantly more reactive than the benzene ring. Electrophilic substitution on the carbocyclic (benzene) ring typically only occurs after the N1, C2, and C3 positions have been substituted. youtube.com
The most reactive position on the indole core for electrophilic aromatic substitution is the C3 position. youtube.com This position is reported to be approximately 10¹³ times more reactive than a position on a benzene ring. youtube.com The high reactivity at C3 is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) through resonance, without disrupting the aromaticity of the benzene ring.
C3 Position: In 2-benzyl-1H-indole, the C2 position is already substituted. Therefore, electrophilic attack occurs almost exclusively at the C3 position, which is both electronically favored and sterically accessible. youtube.comchim.it Protonation with strong acids, for instance, occurs preferentially at C3 rather than the N1 nitrogen. youtube.com This is attributed to the enamine-like character of the pyrrole ring segment. youtube.com
C2 Position: The C2 position is the second most nucleophilic carbon on the pyrrole ring. However, in the target molecule, this position is blocked by the benzyl (B1604629) group. Direct electrophilic attack at C2 is therefore not a primary reaction pathway. In cases where the C3 position is occupied, functionalization can be directed to the C2 position. chim.it
Nitrogen (N1) Position: The lone pair of electrons on the indole nitrogen atom contributes to the aromaticity of the ring system, making it significantly less basic than typical amines. youtube.com While N-alkylation and N-acylation are possible, these reactions are typically carried out under basic conditions where the N-H proton is first removed to generate a more nucleophilic indolide anion. In electrophilic substitution under neutral or acidic conditions, C3 substitution is overwhelmingly preferred over N1 attack. youtube.com
Table 1: Regioselectivity of Electrophilic Attack on the Indole Core This table is interactive. You can sort and filter the data.
| Position | Relative Reactivity | Reason for Reactivity/Inactivity | Typical Reactions |
|---|---|---|---|
| C3 | Highest | Most nucleophilic center; formation of a stable arenium ion intermediate. youtube.comguidechem.com | Alkylation, Acylation, Halogenation, Vilsmeier-Haack formylation. youtube.com |
| N1 | Moderate | Lone pair contributes to aromaticity; requires deprotonation for high reactivity. youtube.com | N-Alkylation, N-Acylation (typically under basic conditions). nih.gov |
| C2 | Low | Less nucleophilic than C3. In this compound, this position is substituted. | Functionalization occurs if C3 is blocked. chim.it |
| Benzene Ring (C4-C7) | Lowest | Electrophilic attack occurs only when C2, C3, and N1 are substituted. youtube.com | Nitration, Halogenation (under forcing conditions or with C3 protonation). youtube.com |
Further C-H Functionalization and Derivatization Reactions
Modern synthetic methods have enabled the direct functionalization of otherwise inert C-H bonds, providing an atom-economical route to complex molecules. nih.gov For this compound, C-H functionalization can be directed towards the C3 position of the indole core, the benzylic position, or the aromatic rings.
Transition-metal catalysis, particularly with palladium, rhodium, and copper, is a powerful tool for these transformations. acs.orgacs.org Directing groups can be installed on the indole nitrogen to control the regioselectivity of the C-H activation step, enabling functionalization at positions that are not inherently the most reactive. nih.gov For instance, attaching a pyrimidyl group to the nitrogen can direct acylation to the C2 position. chim.it
In the case of free (NH) indoles like this compound, palladium-catalyzed reactions can achieve C-H arylation. acs.org The regioselectivity between C2 and C3 can sometimes be controlled by the choice of reagents and reaction conditions. acs.org Given that the C2 position is substituted, C-H functionalization reactions such as arylation, alkenylation, or acylation would be expected to proceed at the C3 position. chim.it Furthermore, the benzylic C(sp³)–H bonds of the 2-benzyl group represent potential sites for functionalization through palladium(0)-catalyzed reactions, leading to the construction of various heterocycles. nih.gov
Cyclization and Annulation Reactions Involving the 2-Benzyl Moiety or Indole Nucleus
The this compound framework is a valuable precursor for constructing polycyclic and fused heterocyclic systems through cyclization and annulation reactions. These reactions can create new rings by involving either the indole nucleus, the benzyl moiety, or both.
Dearomative Annulation: Visible-light-induced photocatalysis has emerged as a mild and sustainable method for the dearomative annulation of indoles. nih.govacs.org These reactions can transform the planar indole into complex three-dimensional indolines with multiple stereocenters. nih.gov For example, a radical cascade reaction can be initiated where a radical adds to the C2-position of the indole, followed by cyclization to form fused or spirocyclic indoline structures. acs.org
Intramolecular Cyclization: The benzyl group at the C2 position can participate in intramolecular cyclization reactions. For example, Friedel-Crafts-type reactions can lead to the formation of fused ring systems like indolo[2,1-a]isoquinolines, particularly if the benzyl ring is suitably activated or if an appropriate functional group is present on the methylene bridge. researchgate.net
Palladium-Catalyzed Annulation: Palladium-catalyzed reactions are widely used for constructing rings onto the indole core. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne, is a powerful method for forming the indole ring itself and demonstrates the utility of palladium in such transformations. wikipedia.orgub.edu Similar catalytic cycles can be applied to this compound as a substrate to build additional rings, for instance, through a cascade process involving C-H activation at the C3-position followed by annulation. tum.de
Catalytic Hydrogenation and Reduction Methodologies
Reduction of the indole ring system in this compound yields the corresponding 2-benzylindoline. Indolines are important structural motifs found in many alkaloids and pharmaceutically active compounds. nih.gov The reduction specifically targets the C2-C3 double bond of the pyrrole ring.
Several methodologies have been developed for this transformation:
Catalytic Hydrogenation: This is a common method involving the use of hydrogen gas and a metal catalyst. Catalysts such as palladium on carbon (Pd/C) are effective. nih.gov More specialized catalyst systems, such as those based on iridium complexes like [Ir(COD)Cl]₂ combined with a chiral bisphosphine ligand, have been developed for the asymmetric hydrogenation of substituted quinolines, which are structurally related heterocycles, yielding chiral tetrahydroquinolines with high enantioselectivity. dicp.ac.cn These advanced catalytic systems offer potential for the enantioselective reduction of substituted indoles.
Chemical Reduction: A variety of chemical reducing agents can effect the reduction of indoles to indolines.
Borane Reagents: A combination of a borane reagent (e.g., borane-THF complex) and a strong acid like trifluoroacetic acid provides a rapid and efficient method for reducing indoles to indolines at low temperatures, often with good yields and minimal side reactions. google.com
Metal-Free Reduction: A sustainable, metal-free protocol using a catalytic system of B(C₆F₅)₃ and pinacolborane (HBpin) has been described for the reduction of unprotected indoles. researchgate.net
Silane Reducing Agents: In some procedures, silanes such as diphenylmethylsilane have been used in the presence of a catalyst to reduce the indole nucleus. unicam.it
Table 2: Selected Methods for the Reduction of Indole Derivatives This table is interactive. You can sort and filter the data.
| Method | Reagents/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Chemical Reduction | Borane complex, Trifluoroacetic acid | Low temperature, rapid reaction | Indoline | google.com |
| Metal-Free Catalytic Reduction | B(C₆F₅)₃, Pinacolborane (HBpin) | Metal-free | Indoline | researchgate.net |
| Catalytic Hydrogenation | Pd/C, H₂ | Standard hydrogenation conditions | Indoline | nih.gov |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂/Bisphosphine/I₂ | High pressure H₂ | Chiral Tetrahydroquinoline (from Quinolines) | dicp.ac.cn |
Oxidation Pathways and Mechanisms
The oxidation of this compound can occur at several positions, primarily at the electron-rich C2-C3 double bond of the indole nucleus or at the benzylic methylene C(sp³)-H bonds. The specific outcome depends on the oxidant and reaction conditions used.
Oxidation of the Indole Nucleus: Oxidation of the indole ring often leads to the formation of oxindoles or other related structures. The C2-C3 double bond is susceptible to oxidative cleavage or rearrangement.
Oxidation of the Benzylic Position: The benzylic methylene group in this compound is activated towards oxidation. Direct oxidation of C(sp³)-H bonds at the benzylic position is a fundamental transformation that can convert the methylene group into a carbonyl group, yielding 2-(benzoyl)-1H-indole. nih.gov Various catalytic systems, often employing transition metals like copper or iron with an oxidant such as molecular oxygen or tert-butyl hydroperoxide, can achieve this transformation. nih.govlongdom.org Hypervalent iodine reagents have also been shown to be effective for the oxidation of benzylic C-H bonds. siu.edu The mechanism for these oxidations can involve radical intermediates formed through a hydrogen atom transfer (HAT) process. nih.gov
Derivatization Strategies and Structure Reactivity Relationships of 2 Benzyl 1h Indole
N-Substitution and N-Derivatization Approaches
The nitrogen atom of the indole (B1671886) ring is a common site for derivatization, which can significantly impact the compound's electronic properties, solubility, and steric environment.
N-Alkylation: The N-alkylation of indoles is a fundamental transformation that is typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. rsc.org Common bases for this reaction include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org The choice of base and solvent can influence the regioselectivity of the alkylation, favoring N-substitution over C-alkylation. For 2-benzyl-1H-indole, N-alkylation introduces a substituent that can sterically influence the conformation of the benzyl (B1604629) group and alter the nucleophilicity of the indole ring.
A general procedure for the N-alkylation of a substituted indole involves dissolving the indole in a suitable solvent such as DMF, followed by the addition of a base like potassium hydroxide (KOH). After stirring, the alkylating agent, for instance, benzyl bromide, is added dropwise, and the reaction is monitored until completion. nih.gov
N-Acylation: N-acylation introduces an electron-withdrawing acyl group onto the indole nitrogen, which decreases the electron density of the indole ring system and can serve as a protecting group. Traditional methods for N-acylation involve the use of reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.net More recent methods have explored the use of thioesters as a stable acyl source for a highly chemoselective N-acylation of indoles. beilstein-journals.org This reaction often proceeds with moderate to good yields and shows good functional group tolerance. beilstein-journals.org For example, the reaction of 3-methyl-1H-indole with S-methyl butanethioate in the presence of cesium carbonate (Cs₂CO₃) in xylene at 140 °C yields the corresponding N-acylated indole. beilstein-journals.orgbeilstein-journals.org
| Reagent/Condition | Product Type | Key Features |
| Alkyl halide, NaH, DMF/THF | N-Alkyl-2-benzyl-1H-indole | High selectivity for N-alkylation. rsc.org |
| Acyl chloride/anhydride, Base | N-Acyl-2-benzyl-1H-indole | Decreases electron density of the indole ring. researchgate.net |
| Thioester, Cs₂CO₃, Xylene | N-Acyl-2-benzyl-1H-indole | Mild, efficient, and chemoselective. beilstein-journals.org |
Functionalization of the Benzyl Moiety (e.g., ortho-substituted benzyl derivatives)
The introduction of substituents on the benzyl ring can modulate the electronic properties of the entire molecule. Electron-donating groups (EDGs) on the benzyl ring can increase the electron density of the indole system, while electron-withdrawing groups (EWGs) have the opposite effect. These electronic perturbations can influence the molecule's ability to participate in further reactions. For instance, the binding energies of benzyl alcohol-H₂O clusters are affected by the presence of electron-withdrawing or electron-donating groups at the ortho and para positions. koreascience.kr
A study on 2-(ortho-substituted benzyl)-indole derivatives as RORγ agonists highlighted the importance of subtle structural differences in the benzyl moiety for biological activity. nih.gov The synthesis of these compounds often involves palladium-catalyzed cross-coupling reactions or other modern synthetic methods to introduce the desired ortho-substituents.
| Substitution Position | Substituent Type | Potential Impact |
| ortho | Halogen (e.g., Cl, F) | Steric hindrance, altered electronic properties. nih.gov |
| ortho | Nitro (NO₂) | Strong electron-withdrawing effect, potential for further functionalization. google.com |
| para | Methoxy (OCH₃) | Electron-donating effect, increased electron density on the indole ring. acs.org |
Substitution Patterns on the Indole Ring System and Their Chemical Impact
Introducing substituents onto the indole ring of this compound can dramatically alter its chemical reactivity. The position and electronic nature of these substituents dictate the outcome of subsequent transformations.
The indole ring is an electron-rich aromatic system, and the C3 position is generally the most nucleophilic and prone to electrophilic attack. However, the presence of the benzyl group at C2 can sterically hinder this position to some extent. Substituents on the indole ring can either enhance or diminish its nucleophilicity.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups at positions 4, 5, 6, or 7 increase the electron density of the indole ring, making it more reactive towards electrophiles. For example, a methoxy group at the 5-position can significantly enhance the rate of electrophilic substitution.
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) or nitro groups (-NO₂) at various positions on the indole ring decrease its electron density, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack under certain conditions. For instance, the presence of a chloro or fluoro group at the C5 position of 1H-indole-2-carboxamides was found to enhance their modulatory potency at the CB1 receptor. nih.govnih.gov
The electronic effects of substituents on the indole ring have been systematically studied. A general trend observed is that an electron-withdrawing group shifts the maximum absorbance wavelength to the red, while an electron-donating group causes a blue shift. nih.gov These shifts are indicative of the substituent's influence on the electronic transitions within the indole chromophore.
| Substituent Position | Substituent Type | Impact on Reactivity |
| C5 | Methoxy (-OCH₃) | Increased nucleophilicity, directs electrophilic substitution. |
| C5 | Chloro (-Cl) | Decreased nucleophilicity, potential for altered biological activity. nih.gov |
| C6 | Nitro (-NO₂) | Significantly decreased nucleophilicity, deactivates the ring towards electrophiles. |
Synthesis of Complex Indole-Fused Heterocyclic Systems
The this compound framework serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems, such as β-carbolines. These fused systems are of significant interest due to their prevalence in natural products and their diverse pharmacological activities. mdpi.comljmu.ac.uk
A primary method for constructing the β-carboline skeleton is the Pictet-Spengler reaction. sciforum.net This reaction involves the condensation of a tryptamine derivative (which can be derived from this compound) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. sciforum.net The benzyl group at the 2-position of the indole can influence the course of this reaction and the properties of the resulting β-carboline.
The synthesis of β-carbolines often involves a sequence of a Pictet-Spengler condensation followed by an oxidation step to form the fully aromatic carboline ring system. researchgate.net Various oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), can be employed for this aromatization. sciforum.netanalis.com.my
Furthermore, intramolecular cyclization strategies involving benzyne intermediates have been developed for the regioselective synthesis of functionalized indoles and benzo-fused heterocycles. nih.gov These methods allow for the construction of a variety of complex polycyclic structures from appropriately substituted precursors.
| Reaction Type | Precursors | Product |
| Pictet-Spengler Reaction | Tryptamine derivative, Aldehyde/Ketone | Tetrahydro-β-carboline |
| Pictet-Spengler followed by Oxidation | Tryptamine derivative, Aldehyde/Ketone, Oxidizing agent | β-carboline researchgate.net |
| Anionic Benzyne Cyclization | Benzyne-tethered vinyl or aryllithium | Fused indole heterocycle nih.gov |
Structure-Reactivity Correlations in Diverse Synthetic Transformations
The relationship between the structure of this compound derivatives and their reactivity is a key aspect of their chemistry. This correlation is governed by the interplay of electronic and steric effects of the various substituents on the indole nucleus and the benzyl moiety.
The Hammett equation and similar linear free-energy relationships can be used to quantitatively correlate the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives. libretexts.org These principles can be extended to understand the reactivity of substituted 2-benzyl-1H-indoles. The electronic nature of a substituent on the aromatic ring influences the stability of reaction intermediates and transition states, thereby affecting the reaction rate. libretexts.org
For instance, in electrophilic substitution reactions, electron-donating groups on either the indole or the benzyl ring will generally accelerate the reaction, while electron-withdrawing groups will retard it. libretexts.org The position of the substituent is also critical; for example, ortho-substituents on the benzyl group can exert a significant steric effect, hindering the approach of reagents. bibliomed.org
In nucleophilic substitution reactions, the trends are often reversed. Electron-withdrawing groups can stabilize negative charge in the transition state, thus accelerating the reaction. A study of nucleophilic substitution reactions of substituted phenyl benzoates with cyanide ions showed a clear correlation between the electronic nature of the substituent and the reaction rate. rsc.org
The reactivity of the indole C2-position can also be influenced by the nature of the N1-substituent. An electron-withdrawing N1-substituent will decrease the nucleophilicity of the indole ring, including the C3 position, potentially altering the regioselectivity of certain reactions.
Computational and Theoretical Investigations of 2 Benzyl 1h Indole Systems
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and interaction of molecules like 2-benzyl-1H-indole at an atomic level. Theoretical methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking have become indispensable in understanding and predicting the behavior of indole (B1671886) derivatives, guiding further experimental work.
Mechanistic Studies of Reactions Involving 2 Benzyl 1h Indole
Mechanistic Pathways of Palladium-Catalyzed Transformations
Palladium-catalyzed reactions involving indoles, including those with a 2-benzyl substituent, typically proceed through a series of well-defined elementary steps. The specific pathway is often dictated by the nature of the starting materials and the catalytic system employed. Key mechanistic pathways include C-H activation, the formation of η³-benzyl palladium intermediates, and cross-coupling cycles.
In the context of C-H functionalization, such as arylation or alkenylation at the C3 position of the indole (B1671886) ring, the mechanism generally begins with an electrophilic palladation. beilstein-journals.org An electron-deficient Pd(II) species interacts with the electron-rich indole nucleus, leading to the cleavage of a C-H bond and the formation of a cyclopalladated intermediate. nih.gov This step is often the rate-limiting and selectivity-determining phase of the reaction. nih.gov For N-substituted indoles, directing groups can guide this palladation to a specific position, such as C2. beilstein-journals.orgunimi.it
A distinct and highly relevant pathway for benzylation reactions involves the generation of a π-benzyl-palladium (or η³-benzyl-Pd) intermediate. mdpi.comnih.govacs.org This species is typically formed from the oxidative addition of a benzyl (B1604629) precursor, like a benzyl carbonate or benzyl alcohol, to a Pd(0) catalyst. mdpi.comnih.gov The resulting electrophilic π-benzyl-Pd(II) complex then acts as the benzylating agent. mdpi.com The highly polarizable nature of this intermediate allows it to react preferentially at the nucleophilic C3 position of the indole ring. nih.govacs.org A proposed catalytic cycle for the C3-benzylation of an indole is illustrated below:
Oxidative Addition: A Pd(0) complex reacts with a benzyl precursor (e.g., benzyl carbonate) to form a π-benzyl-Pd(II) intermediate (A). acs.org
Deprotonation: A base, which can be an additive like N,O-bis(trimethylsilyl)acetamide (BSA), deprotonates the indole N-H to generate a nucleophilic indolyl anion (C). acs.org
Nucleophilic Attack: The indolyl anion attacks the π-benzyl-Pd(II) complex.
Reductive Elimination: This step releases the C3-benzylated indole product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Another significant mechanistic pathway involves a dual palladium-catalyzed coupling, where a single catalytic system facilitates two distinct reactions in one pot, such as a Buchwald-Hartwig amination followed by an arene-alkene coupling to assemble highly substituted indoles. nih.gov
Roles of Catalysts, Ligands, and Additives in Reaction Efficiency and Selectivity
The efficiency and selectivity of palladium-catalyzed transformations of indole derivatives are profoundly influenced by the choice of catalyst, ligands, and additives. These components work in concert to control the reactivity and guide the reaction toward the desired product.
Catalysts: The palladium source plays a critical role. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂. mdpi.com In many C-H functionalization reactions, an electrophilic Pd(II) catalyst is required. beilstein-journals.orgunimi.it For reactions proceeding via a π-benzyl intermediate, a Pd(0) source is necessary, which can be generated in situ from a Pd(II) precursor. mdpi.comnih.gov The choice of the palladium salt can impact reaction yields and rates. For instance, in the C3-benzylation of indole-carboxylic acids, both Pd(OAc)₂ and Pd₂(dba)₃ provided excellent yields. mdpi.com
Ligands: Ligands are arguably the most critical component for tuning reactivity and selectivity. nih.gov They modify the steric and electronic properties of the palladium center. acs.org In the Pd-catalyzed C3-benzylation of indoles, ligands with large bite angles, such as DPEphos and Xantphos, were found to be highly effective, whereas simple phosphines like PPh₃ were not. nih.govacs.org DPEphos, in particular, provided an optimal balance between the different steps in the catalytic cycle, leading to the highest reaction rate. nih.govacs.org The electronic properties of the ligand are also crucial; both electron-rich and electron-deficient DPEphos-type ligands resulted in diminished yields, highlighting the need for a specific electronic environment at the metal center. nih.gov In some cases, mono-N-protected amino acids (MPAAs) can act as unique bifunctional ligands, where both the carboxylate and the N-acyl amide group coordinate to the palladium, accelerating the C-H activation step. researchgate.net
Additives: Additives are often essential for facilitating key steps in the catalytic cycle. Bases are commonly required to deprotonate the indole or to neutralize acid generated during the reaction. researchgate.netresearchgate.net In some intramolecular arylations, the choice of base (e.g., Cs₂CO₃ vs. NaOAc) can completely switch the reaction pathway between C(sp³)-H and C(sp²)-H functionalization. researchgate.net In the C3-benzylation of indoles with benzyl carbonates, N,O-bis(trimethylsilyl)acetamide (BSA) is proposed to deprotonate the indole, while triethylborane (B153662) (BEt₃) was found to significantly promote the reaction, likely by facilitating the formation of the π-benzyl-Pd intermediate. nih.govacs.org Oxidants, such as Cu(OAc)₂ or benzoquinone, are necessary in many C-H functionalization cycles to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. beilstein-journals.orgunimi.it
| Entry | Ligand | Yield (%) |
|---|---|---|
| 1 | PPh₃ | <10 |
| 2 | DPPF | 36 |
| 3 | Xantphos | 68 |
| 4 | DPEphos | 82 |
| 5 | AnisDPEphos (Electron-rich) | 49 |
| 6 | FPhDPEphos (Electron-deficient) | <10 |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide invaluable insight into mechanistic pathways. While often challenging due to their transient nature, several key intermediates in palladium-catalyzed indole functionalizations have been identified.
In C-H activation reactions, the formation of a palladacycle intermediate (a cyclic compound containing a carbon-palladium bond) is a cornerstone of the proposed mechanism. nih.gov These palladacycles can be formed via an amide-directed C-H activation and can be sufficiently stable to be isolated and characterized. nih.gov Subsequent reaction with an electrophilic reagent can lead to the final product. nih.gov
For benzylation reactions, the η³-benzylpalladium(II) complex is a critical intermediate. mdpi.com Mechanistic studies involving the reaction of indole-carboxylic acids with benzyl alcohol in D₂O provided evidence for C3-H activation. mdpi.com ¹H NMR spectroscopy showed significant deuterium (B1214612) incorporation at the C3-position of the indole, supporting a mechanism where an (η³-benzyl)palladium(II) complex first activates the C3-H bond to form an intermediate, which then leads to the product. mdpi.com The proposed mechanism suggests that this intermediate reacts with another molecule of benzyl alcohol rather than undergoing direct reductive elimination. mdpi.com
Kinetic studies are also a powerful tool for elucidating mechanisms and inferring the nature of intermediates. In some palladium-catalyzed C-N cross-coupling reactions, the resting state of the catalyst has been identified as a palladium-amido complex. mit.edu Such studies, including the determination of reaction orders and Hammett plots, help to build a more complete picture of the catalytic cycle and the roles of various intermediates. mit.edu
Influence of Solvent Systems and Reaction Conditions on Mechanism
The solvent and reaction conditions, such as temperature, exert a strong influence on the mechanistic pathway, often determining the efficiency, selectivity, and even the type of product formed.
Solvent Systems: The polarity and coordinating ability of the solvent can dramatically alter the course of a reaction. In a palladium-catalyzed synthesis of bis(indolyl)methanes, water was found to be a crucial component of the catalytic system. mdpi.com It was proposed that water facilitates the sp³ C-O bond activation of benzyl alcohol and stabilizes key charged intermediates. mdpi.com The reaction failed when conducted in other solvents like DMSO, EtOH, or THF, underscoring the unique role of water in this specific mechanism. mdpi.com In other systems, the solvent can control the selectivity between C-C and C-N bond formation. beilstein-journals.org For instance, the palladium-catalyzed reaction of indoles with alkenes can be directed towards either C3-alkenylation or N-alkenylation depending on the solvent used. beilstein-journals.org A change in solvent from a mixture of DMF/THF to pure DMF was shown to switch the outcome of an intramolecular cyclization from C3-functionalization to N-H functionalization. unimi.it
Reaction Conditions: Temperature is a critical parameter that can influence reaction rates and selectivity. Many palladium-catalyzed reactions require elevated temperatures (e.g., 60-100 °C) to proceed at a reasonable rate. mdpi.comresearchgate.net However, higher temperatures can sometimes lead to side reactions or decomposition of intermediates. mdpi.com For example, the (η³-benzyl)palladium intermediate can be unstable at high temperatures under strongly basic conditions. mdpi.com In a notable case, the addition of the promoter BEt₃ allowed a Pd-catalyzed C3-benzylation to proceed at a significantly lower temperature of 40 °C. nih.gov In a base-controlled system, simply increasing the temperature from 100 °C to 140 °C was sufficient to trigger a subsequent isomerization of the initial product. researchgate.net
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | H₂O | 91 |
| 2 | DMSO | No Reaction |
| 3 | EtOH | No Reaction |
| 4 | THF | No Reaction |
| 5 | AcOH | 93 |
| 6 | 1 M NaOH (aq.) | Reaction Proceeded |
Advanced Research Applications and Molecular Interactions of 2 Benzyl 1h Indole
Applications in Materials Science
The intrinsic electronic and photophysical properties of indole (B1671886) derivatives, including those with benzyl (B1604629) substituents, position them as valuable components in the development of advanced materials, especially in the realm of organic electronics and optoelectronics.
Development of Organic Electronic and Optoelectronic Devices
Indole-based compounds, such as 2-phenylindole (B188600) and its derivatives, are recognized for their favorable characteristics for organic electronic and optoelectronic applications. These properties include high electron mobility, significant thermal stability, and robust photoluminescence omicsonline.orgomicsonline.org. These attributes make them suitable candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices omicsonline.orgdokumen.pub. While specific applications of 2-benzyl-1H-indole itself in fully developed devices are still an active area of research, its structural motif suggests potential utility as a building block for materials designed for charge transport or light emission bldpharm.com.
Integration into Fluorescent Dyes and Conducting Polymers
The indole scaffold, often functionalized with aryl or benzyl groups, serves as a key component in the synthesis of fluorescent dyes and conducting polymers omicsonline.orgomicsonline.orgnih.gov. These materials are crucial for a wide array of technological applications, including sensors, bio-imaging, and advanced displays mdpi.comrsc.org. This compound is identified as a material building block, indicating its role in the synthesis of polymers and other complex organic materials that exhibit desirable optical and electronic properties bldpharm.com. Research into indole-based conjugated polymers highlights their potential for applications requiring tunable optical and electrical characteristics nih.govrsc.org.
Role as a Precursor and Building Block in the Synthesis of Complex Chemical Entities
This compound functions as a versatile precursor and building block in organic synthesis, enabling the construction of more complex molecular architectures. Its indole core, coupled with the benzyl substituent, provides reactive sites and a structural framework that can be elaborated upon through various synthetic methodologies bldpharm.comlookchem.com. For instance, indole derivatives, including those with benzyl groups attached to the nitrogen or carbon atoms, are utilized in cross-coupling reactions to create diverse heterocyclic systems mdpi.comacs.org. Specifically, functionalized indole precursors, such as 1-benzyl-3-iodo-1H-indole-2-carbonitrile, have been employed in palladium-catalyzed cross-coupling reactions to yield substituted cyanoindoles mdpi.com. The compound itself is recognized as a valuable building block in organic synthesis, facilitating the creation of novel chemical entities for various research purposes bldpharm.comlookchem.com.
Research on Molecular Interactions with Biological Targets (Focus on Mechanisms of Action)
The indole nucleus is a prevalent pharmacophore found in numerous biologically active molecules. Derivatives of indole, including those featuring benzyl substituents, have been investigated for their interactions with various biological targets, particularly enzymes and receptors, with a focus on elucidating their mechanisms of action.
Enzymatic Inhibition Mechanisms
Indole derivatives have demonstrated significant potential as inhibitors of key enzymes involved in disease pathways.
Cyclooxygenase-2 (COX-2) Inhibition: Related indole structures, particularly 2-phenylindoles and benzyl-substituted indoles, have been extensively studied for their potent and selective inhibition of COX-2 omicsonline.orgrsc.orgnih.govresearchgate.net. Structure-activity relationship (SAR) studies have indicated that the substitution pattern on the indole ring, including benzyl moieties and specific functional groups on the phenyl ring at the 2-position, significantly influences COX-2 inhibitory activity and selectivity rsc.orgresearchgate.net. For example, 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles have shown high COX-2 selectivity, with IC50 values in the sub-micromolar range and selectivity indexes (S.I.) exceeding 290 researchgate.net. These compounds are proposed to exert their anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis, similar to non-steroidal anti-inflammatory drugs (NSAIDs), but with potentially reduced gastrointestinal side effects due to COX-2 selectivity rsc.orgresearchgate.netresearchgate.net.
Tubulin Polymerization Inhibition: Indole-based compounds are recognized as effective inhibitors of tubulin polymerization, a critical process for cell division nih.govarabjchem.orgijpsr.comcardiff.ac.ukmdpi.com. Compounds such as 2-phenylindole derivatives have been synthesized and evaluated for their ability to disrupt microtubule assembly, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis in cancer cells nih.govarabjchem.orgijpsr.com. For instance, certain 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have shown potent anticancer activity and significant inhibition of tubulin polymerization, with IC50 values in the low micromolar range against cancer cell lines arabjchem.org. The mechanism often involves binding to the colchicine-binding site on β-tubulin, thereby preventing microtubule formation arabjchem.orgijpsr.commdpi.com.
Bacterial Topoisomerase IV and DNA Gyrase Inhibition: Indole-containing compounds and related heterocyclic structures are being explored as inhibitors of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV whiterose.ac.uknih.govnih.govplos.orgmdpi.com. These enzymes are essential for bacterial DNA replication and transcription, making them attractive targets for antibacterial drug development. While direct studies on this compound itself in this context are limited, research on indole-based scaffolds, such as pyrimido-indoles and fused indolyl-pyridones, has shown promising inhibitory activity against these bacterial enzymes, including activity against drug-resistant strains nih.govnih.govplos.orgmdpi.com.
Receptor Agonism/Antagonism at a Molecular Level
The modulation of receptor activity by indole derivatives is another significant area of research, with potential implications for treating various physiological and pathological conditions.
Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) Agonism/Antagonism: Indole derivatives, particularly those featuring benzyl substituents, have emerged as potent modulators of Retinoic Acid Receptor-Related Orphan Receptor γ (RORγt) acs.org. Research has identified 2-(ortho-substituted benzyl)-indole derivatives as potent RORγ agonists, exhibiting antitumor activity acs.org. The benzyl group's presence and position are crucial for interacting with the RORγ ligand-binding domain (LBD), influencing the receptor's conformation and subsequent transcriptional activity acs.orgnih.govresearchgate.net. Agonists typically stabilize the active conformation of helix 12 (H12), facilitating coactivator recruitment, while inverse agonists can destabilize it, leading to gene repression nih.govresearchgate.net.
Other Receptor Interactions: Beyond RORγ, indole derivatives with benzyl substituents have been investigated as ligands for other receptor systems. For example, certain (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one derivatives have shown activity as ligands for cannabinoid receptors (CB1 and CB2) nih.govnih.gov. Additionally, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been identified as a ligand for serotonin (B10506) receptors, specifically 5-HT1A and 5-HT2A mdpi.com. These findings underscore the broad potential of benzyl-indole scaffolds in interacting with diverse receptor targets.
Compound Name Table:
| Compound Name | Key Research Area |
| This compound | Materials Science, Organic Synthesis, Potential Biological Target Interactions |
| 2-Phenylindole | Materials Science, COX-2 Inhibition, Tubulin Polymerization Inhibition |
| 5-Benzyl-1H-indole | Materials Science (Organic Electronics) |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Organic Synthesis (Precursor) |
| 2-(Ortho-Substituted Benzyl)-Indole Derivatives | RORγ Agonism |
| (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one derivatives | Cannabinoid Receptor Ligands |
| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Serotonin Receptor Ligands |
| 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indoles | COX-2 Inhibition |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole derivatives | Tubulin Polymerization Inhibition |
| Substituted 2-phenyl-1H-indol-3-yl glyoxylamides | Tubulin Polymerization Inhibition |
| Indole-based compounds (general class) | Tubulin Polymerization Inhibition, DNA Gyrase/Topoisomerase IV Inhibition |
| Indole derivatives (general class) | COX-2 Inhibition, Materials Science, Receptor Modulation |
| Benzyl-substituted indole derivatives (general class) | COX-2 Inhibition, RORγ Agonism, Receptor Ligands |
Investigations into Intermolecular Binding Interactions (e.g., with efflux pumps)
Efflux pumps are a significant mechanism by which bacteria develop multidrug resistance (MDR), actively expelling antimicrobial agents from the cell and rendering treatments ineffective mdpi.comjabonline.in. The indole ring system, including derivatives like 2-arylindoles, has emerged as a promising structural class for developing inhibitors of these efflux pumps, particularly the NorA efflux pump in Staphylococcus aureus mdpi.comjapsonline.comaimspress.coma2bchem.comnih.govresearchgate.net. While direct studies on this compound specifically are limited in the provided literature, research on structurally related 2-arylindoles provides significant insight into the potential molecular interactions of such compounds.
Studies have demonstrated that various 2-arylindole derivatives exhibit inhibitory activity against efflux pumps. Molecular docking analyses have been instrumental in elucidating how these compounds interact with key amino acid residues within the active sites of efflux pumps like NorA japsonline.comaimspress.coma2bchem.com. For instance, the presence of a nitro group (-NO2) on the aryl ring of 2-arylindoles has been identified as crucial for synergistic activity and NorA inhibition mdpi.comresearchgate.net. Compounds such as 5-nitro-2-phenylindole (INF55) have been recognized as lead structures that increase the susceptibility of Staphylococcus aureus to antibiotics aimspress.comnih.govresearchgate.net. Furthermore, derivatives like 2-(2-hydroxyphenyl)-1H-indoles have shown synergistic effects when combined with tetracyclines, leading to a decrease in the minimum inhibitory concentration (MIC) of these antibiotics japsonline.comjapsonline.com. The compound 2-(2-Aminophenyl) indole (RP2) has also been identified as an efflux pump inhibitor capable of overcoming efflux-mediated resistance in S. aureus jabonline.inresearchgate.net.
These findings suggest that the this compound moiety, as a member of the 2-arylindole family, possesses the structural characteristics necessary for engaging in specific intermolecular binding interactions within the hydrophobic cavities and binding sites of bacterial efflux pumps. Such interactions can potentially disrupt pump function, thereby restoring the efficacy of antibiotics.
Table 1: Indole Derivatives as Efflux Pump Inhibitors
| Compound Class/Example | Target Efflux Pump | Organism | Observed Activity/Effect | Mechanism/Notes | Reference |
| 2-Arylindoles (general) | NorA | S. aureus | Inhibitory activity, synergistic effect with antibiotics | Molecular docking studies show interaction with active site amino acids; -NO2 group important for activity. | mdpi.comjapsonline.comaimspress.coma2bchem.comnih.govresearchgate.net |
| 5-Nitro-2-phenylindole (INF55) | NorA | S. aureus | Lead inhibitor, increases antibiotic susceptibility | Essential for synergistic activity; increases susceptibility to antibiotics. | japsonline.comaimspress.comnih.govresearchgate.net |
| 2-(4-Aminophenyl)-1H-indole (4k) | N/A | B. subtilis, S. typhi | Potent inhibitory activity | N/A | japsonline.comjapsonline.com |
| 2-(3-Nitrophenyl)-1H-indole (4j) | N/A | S. typhi | Potent antibacterial activity | N/A | japsonline.comjapsonline.com |
| 2-(2-Hydroxyphenyl)-1H-indoles (4g, 4j, 4k) | NorA | S. aureus | Synergistic effect with tetracyclines, decreased MIC | Interactions with key amino acids at the active site. | japsonline.comjapsonline.com |
| 2-(2-Aminophenyl) indole (RP2) | NorA | S. aureus | Efflux pump inhibitor, overcomes resistance | Used to overcome efflux-mediated resistance. | jabonline.inresearchgate.net |
| 5-Nitro-2-(3-methoxycarbonyl)phenyl-1H-indole | NorA | S. aureus | Potent NorA efflux pump inhibitor | Slightly more potent than INF55. | researchgate.net |
Utility in the Development of Chemical Probes and Research Tools
The indole scaffold's inherent photophysical properties, including strong fluorescence emission and good photostability, make it an attractive core for the development of chemical probes and research tools rsc.org. Indole derivatives can be functionalized to interact with specific analytes or biological targets, generating measurable signals such as fluorescence or color changes.
The indole ring system is recognized for its versatility in medicinal chemistry and its application in creating molecular probes and pharmacological tools nih.gov. Specifically, 3-substituted indole derivatives are frequently employed as fluorophore scaffolds due to the formation of stable resonating structures at the C3 position and the tunable electron-donating ability of the indole moiety, which can be modulated through N-substitutions rsc.org.
Beyond fluorescent probes, indole derivatives serve as tool compounds for investigating biological pathways. For instance, 4-benzyl-1H-indole has been utilized as a tool compound for studying biological pathways involving indole derivatives smolecule.com. Furthermore, novel classes of indole derivatives, such as the 3-(2-isocyanobenzyl)-1H-indoles, have been developed as quorum sensing inhibitors (QSIs) and anti-biofilm agents. Derivative 32, also known as IMBI, demonstrated significant inhibition of biofilm formation and virulence factors in Pseudomonas aeruginosa, downregulating key quorum sensing genes. Molecular docking and dynamics simulations further supported its stable binding to QS regulators, highlighting its utility as a research tool for understanding and combating bacterial communication and resistance mechanisms nih.gov.
Future Directions and Emerging Research Trends
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives, including 2-benzyl-1H-indole, is an area of continuous development, with a growing emphasis on sustainability and efficiency. Traditional methods like the Fischer indole synthesis, while foundational, are being complemented by more environmentally benign and atom-economical approaches bhu.ac.inorganic-chemistry.orge-journals.injapsonline.com. Emerging trends include:
Green Chemistry Principles: Research is increasingly focused on developing synthetic routes that minimize waste, utilize renewable resources, employ safer solvents, and reduce energy consumption. This involves exploring catalytic methods, such as transition metal catalysis (e.g., palladium, copper, iron) for C-H functionalization and cyclization reactions organic-chemistry.orge-journals.inderpharmachemica.com.
Flow Chemistry: Continuous flow reactors offer advantages in terms of reaction control, safety, scalability, and efficiency, making them attractive for the synthesis of complex molecules like substituted indoles. Their application in indole synthesis could lead to more robust and reproducible manufacturing processes organic-chemistry.org.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields for many indole synthesis protocols, offering a more energy-efficient alternative to conventional heating organic-chemistry.org.
Biocatalysis and Organocatalysis: The use of enzymes or small organic molecules as catalysts presents opportunities for highly selective and sustainable transformations under mild conditions, potentially enabling novel routes to functionalized indoles like this compound.
Advancements in Spectroscopic Characterization Methodologies for Indole Systems
Accurate and detailed characterization is crucial for confirming the structure, purity, and properties of synthesized indole derivatives. While specific advancements for this compound might be niche, general progress in spectroscopic techniques for indole systems is highly relevant:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for elucidating the connectivity and spatial relationships of atoms within complex indole structures, including the benzyl (B1604629) substituent. Solid-state NMR is also gaining traction for characterizing indole-based materials and crystalline forms.
High-Resolution Mass Spectrometry (HRMS): HRMS provides precise molecular weight information, enabling the unambiguous determination of elemental composition for novel indole derivatives. Techniques like LC-MS/MS are vital for identifying and quantifying indole metabolites or impurities in complex mixtures.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy provide valuable information about functional groups and molecular vibrations, aiding in the identification and structural confirmation of indoles and their derivatives.
X-ray Crystallography: For solid crystalline samples, X-ray diffraction remains the gold standard for determining the absolute three-dimensional structure of indole compounds, providing definitive proof of molecular architecture.
Integration of Artificial Intelligence and Machine Learning in Indole Chemistry Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, offering powerful tools for accelerating discovery and optimizing processes in indole chemistry:
Predictive Synthesis and Reaction Optimization: ML models can be trained on vast datasets of chemical reactions to predict optimal reaction conditions (temperature, catalysts, solvents) for synthesizing specific indole derivatives, including this compound, thereby reducing experimental trial-and-error.
Virtual Screening and Drug Design: AI algorithms can analyze large chemical libraries to identify indole-based compounds with a high probability of exhibiting desired biological activities or binding to specific therapeutic targets, accelerating the drug discovery process.
Spectroscopic Data Analysis: ML can be employed to automate the interpretation of complex spectroscopic data (NMR, MS), improving the speed and accuracy of compound identification and characterization.
De Novo Design: AI can generate novel indole structures with predicted favorable properties, guiding synthetic chemists towards promising new molecular entities.
Prospects for Theoretical Chemistry in Predicting Novel Reactivity and Interactions
Theoretical and computational chemistry play a vital role in understanding the fundamental properties, reactivity, and interactions of indole compounds, paving the way for rational design and discovery:
Density Functional Theory (DFT) Calculations: DFT is widely used to investigate the electronic structure, reaction mechanisms, and transition states involved in indole synthesis and transformations. This can help predict novel reactivity patterns and optimize synthetic routes for compounds like this compound.
Molecular Modeling and Dynamics: These techniques allow researchers to study the interactions of indole derivatives with biological targets (e.g., enzymes, receptors), predict binding affinities, and understand structure-activity relationships (SAR). This is particularly relevant for the development of indole-based pharmaceuticals.
Quantum Chemical Calculations: Advanced quantum chemical methods can provide insights into spectroscopic properties, reaction energetics, and the influence of substituents on the electronic distribution within the indole ring system.
Predictive Property Modeling: Computational tools can predict various physicochemical properties (e.g., solubility, lipophilicity, stability) of indole derivatives, aiding in the selection of promising candidates for further experimental investigation.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-benzyl-1H-indole, and how should data interpretation be approached?
- Answer : Key techniques include 1H/13C NMR for structural elucidation (e.g., aromatic proton assignments and coupling patterns) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, in analogous indole derivatives, 1H NMR chemical shifts for benzyl protons typically appear at δ ~4.15 ppm, while indole NH signals are observed as broad singlets near δ ~7.85 ppm . HRMS data should match calculated [M+H]+ values within 0.3 m/z tolerance. Cross-referencing with published spectra and crystallographic data (if available) enhances reliability .
Q. What are effective strategies for optimizing the synthesis of this compound to improve yield and purity?
- Answer : Reaction conditions such as solvent choice (e.g., dichloromethane or toluene), catalyst loading (e.g., Pd or Rh catalysts for cross-coupling), and temperature control are critical. Post-synthesis, use flash chromatography with gradients (e.g., cyclohexane/EtOAc 8:2 to 7:3) to isolate the product efficiently . For impurities arising from side reactions (e.g., over-alkylation), recrystallization or preparative HPLC can enhance purity. Monitoring reaction progress via TLC or LC-MS minimizes side-product formation .
Advanced Research Questions
Q. How can molecular docking and X-ray crystallography be integrated to study this compound's interactions with biological targets?
- Answer : Docking studies (using software like AutoDock or Schrödinger) can predict binding poses in enzyme active sites (e.g., factor Xa), guided by X-ray crystal structures of ligand-protein complexes . For example, in factor Xa inhibitors, hydrophobic interactions between the benzyl group and the S4 pocket are critical. Validating docking results with crystallographic data (e.g., resolving ligand electron density maps at <2.0 Å resolution) ensures accuracy. SHELX programs are widely used for refining crystallographic data .
Q. What methodologies are employed in resolving conflicting SAR data for this compound derivatives across different biological assays?
- Answer : 3D-QSAR models (CoMFA/CoMSIA) can reconcile discrepancies by correlating steric, electrostatic, and hydrophobic fields with bioactivity. For instance, CoMSIA analysis of indole-based inhibitors identified that substituents at the 3-position enhance selectivity for factor Xa over trypsin . Cross-validation (e.g., leave-one-out or group-based randomization) and statistical robustness checks (r² > 0.6, q² > 0.4) are essential to confirm model validity. Conflicting data may arise from assay variability, which can be addressed by standardizing protocols (e.g., fixed substrate concentrations) .
Q. How do researchers validate the structural assignments of this compound derivatives when crystallographic data is ambiguous?
- Answer : SHELXL refinement (via Olex2 or WinGX) is used to optimize crystallographic parameters, leveraging restraints for bond lengths/angles and hydrogen-bonding networks . If twinning or disorder complicates interpretation, complementary techniques like NOESY NMR can confirm spatial proximity of protons. For example, NOE correlations between the benzyl methyl group and indole protons can validate substitution patterns .
Data Analysis and Contradiction Management
Q. How can researchers address inconsistencies in spectroscopic vs. computational data for this compound derivatives?
- Answer : Discrepancies between experimental NMR shifts and DFT-calculated values may arise from solvent effects or conformational flexibility. Explicit solvent modeling (e.g., using COSMO-RS) and molecular dynamics simulations (e.g., AMBER) improve computational accuracy. If contradictions persist, heteronuclear correlation experiments (HSQC/HMBC) can resolve ambiguities in connectivity assignments .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
